Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21FN2O3 . It has a molecular weight of 308.35 . The compound is white to yellow in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 308.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate has been studied in various syntheses and characterizations. For instance, Sanjeevarayappa et al. (2015) synthesized a compound by condensation reaction and confirmed its structure using spectroscopic methods and X-ray diffraction, finding moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Similarly, Gumireddy et al. (2021) reported on a sterically congested piperazine derivative of this compound, emphasizing its unique chemistry and potential pharmacological applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Biological Evaluation
The compound has also been evaluated for biological activities. A study by Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them, finding that they showed moderate antibacterial and antifungal activities (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016). Another study by Praveen et al. (2021) investigated the anticorrosive behavior of a novel derivative, finding significant inhibition efficiency in protecting steel in corrosive media (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Molecular Structure and Properties
Research on the molecular structure and properties of this compound has also been conducted. Mamat et al. (2012) detailed the crystal and molecular structure of a tert-butyl piperazine-carboxylate derivative (Mamat, Flemming, & Köckerling, 2012). Additionally, Yang et al. (2021) performed a crystallographic and conformational analysis, as well as DFT calculations, to understand the stability and molecular conformations of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Synthesis of Related Compounds
Further research includes the synthesis of related compounds for potential medical applications. Zhang et al. (2018) developed a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Properties
IUPAC Name |
tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZLGZXRASVPKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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